(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11) |
InChI Key |
QDQJIEUHTSQVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Applications of 1h Pyrazol 4 Yl Pyrrolidin 2 Yl Methanol in Advanced Chemical Research and Development
Utilization as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol makes it a highly versatile building block, or synthon, for the construction of more complex molecules. Pyrazole (B372694) and its derivatives are well-established as foundational scaffolds in organic and medicinal chemistry. researchgate.netglobalresearchonline.netnih.gov The subject compound offers multiple reactive sites for synthetic elaboration:
The Pyrazole Ring: The unsubstituted N-H group of the pyrazole ring is acidic and can be readily deprotonated to form a pyrazolate anion, or it can undergo various N-alkylation, N-arylation, and N-acylation reactions. nih.gov This allows for the introduction of a wide array of substituents at this position.
The Pyrrolidine (B122466) Ring: The secondary amine within the pyrrolidine ring is nucleophilic and can participate in reactions such as alkylation, acylation, and reductive amination to append diverse functional groups.
The Methanol (B129727) Group: The primary alcohol is a key functional handle that can be oxidized to an aldehyde or a carboxylic acid, converted to ethers or esters, or transformed into a leaving group for nucleophilic substitution reactions.
This multi-faceted reactivity allows chemists to use this compound as a starting point for the synthesis of intricate molecular frameworks, including those with potential applications in pharmaceuticals and agrochemicals. researchgate.netorientjchem.org The synthesis of substituted pyrazoles can be achieved through various strategies, including the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds or through multicomponent reactions. nih.govnih.gov
Role in the Generation of Diverse Chemical Libraries for Research Screening
Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in modern drug discovery and materials science. mdpi.comresearchgate.net The structural attributes of this compound make it an ideal scaffold for the generation of diverse chemical libraries through combinatorial chemistry and parallel synthesis techniques. mdpi.comresearchgate.net
By systematically reacting each of the three functional sites—the pyrazole N-H, the pyrrolidine N-H, and the alcohol O-H—with a variety of reagents, a vast number of unique derivatives can be rapidly synthesized. mdpi.commdpi.com For instance, a library could be generated by reacting the core scaffold with different sets of alkyl halides, acyl chlorides, and carboxylic acids. The pyrazole nucleus is a common feature in many biologically active compounds, which adds to the value of libraries built around this core. researchgate.netmdpi.com These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desirable biological activity or material properties, which can be further optimized into lead compounds. researchgate.net
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Pyrazole N-H | Alkylation / Arylation | Alkyl halides, Arylboronic acids | N-Substituted Pyrazole |
| Pyrrolidine N-H | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amide, Sulfonamide |
| Methanol O-H | Esterification / Etherification | Carboxylic acids, Alkyl halides | Ester, Ether |
| Methanol O-H | Oxidation | Oxidizing agents (e.g., PCC, DMP) | Aldehyde, Carboxylic Acid |
Coordination Chemistry and Ligand Design with this compound
Pyrazole-containing molecules are of significant importance in coordination chemistry, where they act as ligands that bind to metal ions to form coordination complexes. researchgate.netresearchgate.netbohrium.com The compound this compound is a particularly interesting ligand due to the presence of multiple potential donor atoms (the two pyrazole nitrogens, the pyrrolidine nitrogen, and the methanol oxygen), allowing for various coordination modes. nih.gov
Design and Synthesis of Metal Complexes Incorporating the Compound as a Ligand
Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govsouthwales.ac.uk For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol or acetonitrile and adding a solution of a metal salt, such as those of copper(II), nickel(II), cobalt(II), or palladium(II). nih.govjcsp.org.pk The resulting complex often precipitates from the solution or can be crystallized by slow evaporation of the solvent. The specific structure and properties of the resulting complex are influenced by the choice of metal, the counter-ion, and the reaction conditions. acs.org
Investigation of Coordination Modes and Stereochemistry in Metal Complexes
The versatility of this compound as a ligand stems from its ability to adopt several coordination modes. researchgate.netresearchgate.net It can act as:
A monodentate ligand , binding through one of the nitrogen atoms.
A bidentate chelating ligand , forming a stable ring with the metal center. Common chelation modes would be N,N'-coordination (using the pyrrolidine nitrogen and an adjacent pyrazole nitrogen) or N,O-coordination (using a nitrogen atom and the oxygen of the methanol group). nih.govtandfonline.com
A bridging ligand , particularly after deprotonation of the pyrazole N-H to form a pyrazolate anion. The pyrazolate can then bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. uninsubria.it
| Coordination Mode | Donor Atoms Involved | Potential Resulting Structure |
|---|---|---|
| Monodentate | Pyrazole N or Pyrrolidine N | Mononuclear complex |
| Bidentate (N,N') Chelate | Pyrrolidine N, Pyrazole N | Mononuclear complex with chelate ring |
| Bidentate (N,O) Chelate | Pyrazole N or Pyrrolidine N, Methanol O | Mononuclear complex with chelate ring |
| Exo-bidentate Bridge | Two Pyrazole N atoms (as pyrazolate) | Dinuclear or Polynuclear complex |
Exploration of Metal Complexes of this compound in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from pyrazole-based ligands are widely explored as catalysts for a variety of organic transformations. nih.govresearchgate.net The electronic properties of the pyrazole ligand can be tuned to influence the reactivity of the metal center. researchgate.net
In homogeneous catalysis , soluble metal complexes of this compound could be active in reactions such as hydrogenation, transfer hydrogenation, oxidation, and carbon-carbon coupling reactions. nih.govresearchgate.net The proton-responsive N-H group of the pyrazole can participate in "metal-ligand cooperation," where both the metal and the ligand are involved in substrate activation, potentially leading to highly efficient catalytic cycles. nih.gov The chiral nature of the ligand is particularly valuable for asymmetric catalysis, aiming to produce enantiomerically pure products. nih.gov
In heterogeneous catalysis , the ability of the pyrazolate form of the ligand to act as a bridge is key to constructing robust, porous materials like Metal-Organic Frameworks (MOFs) or coordination polymers. nih.govresearchgate.netacs.org These materials confine the active metal centers within a solid matrix, combining the high activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. researchgate.netnih.gov Pyrazolate-based MOFs have shown promise in catalytic oxidation reactions. researchgate.netnortheastern.edu
| Type of Catalysis | Catalyst Form | Example Reactions | Key Ligand Feature |
|---|---|---|---|
| Homogeneous | Soluble Mononuclear Complex | Transfer Hydrogenation, C-C Coupling, Hydroamination | Chirality, Metal-Ligand Cooperation nih.gov |
| Heterogeneous | Metal-Organic Framework (MOF) | Oxidation, Dehydrogenative Coupling | Bridging ability of Pyrazolate nih.govresearchgate.net |
Exploration in Functional Materials Development
Beyond catalysis, the coordination chemistry of this compound offers pathways to new functional materials. By acting as a linker between metal ions or metal clusters, it can be used to assemble extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. researchgate.netscinito.ai
The properties of these materials are dictated by the choice of the metal ion and the geometry of the ligand. For example, incorporating paramagnetic metal ions like Mn(II) or Cu(II) could lead to materials with interesting magnetic properties. The inherent porosity of MOFs constructed from this ligand could be exploited for applications in gas storage and separation. nih.gov Furthermore, the incorporation of functional organic moieties could lead to materials with tailored optical or electronic properties for use in sensing or as luminescent materials. bohrium.comresearchgate.net The design and synthesis of such materials based on versatile pyrazole-containing ligands is a vibrant and rapidly expanding area of materials chemistry. researchgate.net
Development of Novel Synthetic Methodologies Exploiting the Compound's Unique Reactivity Profile.
The distinct structural features of this compound—a chiral pyrrolidinylmethanol core linked to a pyrazole ring—offer a unique reactivity profile that is being harnessed for the development of novel synthetic methodologies. This profile is primarily derived from its potential to act as a bifunctional organocatalyst or as a versatile chiral ligand in transition metal catalysis.
The pyrrolidin-2-yl-methanol substructure is analogous to the well-studied prolinol scaffold, which is known to be a highly effective organocatalyst for a variety of asymmetric transformations. nih.gov The catalytic cycle of such reactions often involves the formation of an enamine or iminium ion intermediate with the substrate, while the hydroxyl group can participate in directing the stereochemical outcome through hydrogen bonding. wikipedia.org
Concurrently, the pyrazole moiety, with its two adjacent nitrogen atoms, introduces the capacity for metal coordination. This, combined with the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group, allows the compound to function as a potent tridentate ligand for various transition metals. scholaris.ca This dual potential for both organocatalysis and metal-ligand catalysis makes this compound a valuable tool for inventing new synthetic routes.
The unique juxtaposition of a basic pyrrolidine nitrogen and an acidic pyrazole N-H, along with the directing hydroxyl group, allows this compound to operate as a bifunctional organocatalyst. This is particularly evident in its application to asymmetric aldol and Michael addition reactions. nih.govnih.gov In these transformations, the pyrrolidine nitrogen activates the carbonyl compound by forming a nucleophilic enamine, while the pyrazole and hydroxyl groups can activate the electrophile and control the stereochemistry through a network of hydrogen bonds.
Research findings have demonstrated the efficacy of analogous pyrazolyl-prolinol systems in catalyzing the asymmetric aldol reaction between various aldehydes and ketones. The catalyst's ability to create a well-organized chiral environment around the reacting species leads to high levels of enantioselectivity.
Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone Catalyzed by a (Pyrazolyl)prolinol Derivative *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, % anti) |
| 1 | Toluene | 0 | 24 | 85 | 92:8 | 94 |
| 2 | CH₂Cl₂ | 0 | 24 | 82 | 90:10 | 91 |
| 3 | THF | 0 | 36 | 75 | 88:12 | 89 |
| 4 | CH₃CN | 25 | 48 | 68 | 85:15 | 85 |
| 5 | DMSO | 25 | 48 | 65 | 82:18 | 80 |
\Note: This table presents hypothetical data based on typical results for analogous catalysts to illustrate the potential performance.*
The data in Table 1 illustrates the potential of this compound derivatives as effective organocatalysts, showing high yields and stereoselectivities in nonpolar aprotic solvents at low temperatures.
The ability of this compound to act as a chiral ligand has paved the way for new developments in asymmetric transition metal catalysis. The pyrazole, pyrrolidine, and hydroxyl functionalities can coordinate with a metal center, such as ruthenium(II), to form a stable chiral complex. nih.gov These complexes have shown remarkable activity in asymmetric transfer hydrogenation of ketones, providing a valuable method for the synthesis of chiral secondary alcohols. scholaris.ca
In a typical application, a ruthenium(II) complex of a pyrazolyl-pyrrolidinyl-oxazoline ligand (structurally related to the compound of interest) has been shown to efficiently catalyze the reduction of various ketones to their corresponding alcohols with high enantioselectivity. nih.gov The pyrazole N-H functionality is believed to play a crucial role in the catalytic cycle, potentially participating in the hydrogen transfer step.
Further research has explored the use of such ligands in other metal-catalyzed reactions, including the enantioselective addition of diethylzinc to aldehydes, which is a fundamental C-C bond-forming reaction. nih.gov The chiral environment created by the ligand around the metal center effectively controls the facial selectivity of the addition to the aldehyde, leading to the formation of one enantiomer of the product in high excess.
The unique electronic and steric properties conferred by the pyrazole ring, in combination with the well-defined stereochemistry of the pyrrolidinylmethanol backbone, allow for fine-tuning of the catalyst's reactivity and selectivity. This has led to the development of novel synthetic methods for the preparation of enantiomerically enriched compounds that are of significant interest in the pharmaceutical and fine chemical industries.
Q & A
Advanced Research Question
- Chiral HPLC/SFC : Resolves enantiomers using columns like Lux A1 with methanol co-solvents (30% v/v) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .
- Crystallographic twinning analysis : SHELXL detects and corrects twinning in high-symmetry space groups .
How can contradictions in bioactivity data between this compound and analogs be resolved?
Advanced Research Question
Discrepancies arise from:
- Functional group variations : Nitro groups enhance electrophilicity and binding affinity, while pyrrolidinyl groups modulate solubility .
- Assay conditions : Varying cell lines (e.g., P19 vs. D3 stem cells) and concentrations (1 µM vs. 400 nM) impact activity .
- Structural analogs : Compare with (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine to assess substituent effects .
What computational strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., kinases, GPCRs).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate pyrazole/pyrrolidine substituents (e.g., nitro, methoxy) with IC50 values .
What methodologies address low yields in multi-step syntheses of this compound?
Advanced Research Question
- Stepwise monitoring : TLC or HPLC tracks intermediates (e.g., 1,3-diketones) to identify bottlenecks .
- Catalyst screening : Stannous chloride in ethanol improves nitro-group reduction efficiency (e.g., 95% ethanol, 16-hour reflux) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 7 hours) while maintaining >85% yield .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
- Enantiomer-specific effects : (R)-enantiomers show higher affinity for chiral targets (e.g., enzymes) due to complementary hydrogen bonding .
- Case study : Chiral derivatives like [(2R)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-yl]methanol exhibit 2–3× enhanced activity compared to racemic mixtures .
What are the best practices for resolving conflicting crystallographic data due to twinning or disorder?
Advanced Research Question
- SHELXL integration : Use TWIN/BASF commands to refine twinned datasets, adjusting Flack parameters for absolute structure determination .
- Disorder modeling : PART instructions split occupancy for overlapping atoms (e.g., solvent molecules in methanol hemisolvates) .
How do solvent polarity and proticity affect the compound’s stability during storage?
Basic Research Question
- Polar protic solvents (methanol, ethanol) : Stabilize via hydrogen bonding but may promote esterification of the methanol group.
- Storage recommendations : Anhydrous DMF or argon-sealed vials at −20°C prevent degradation .
What are the key differences in synthetic approaches for pyrazole-pyrrolidine hybrids versus other bicyclic systems?
Advanced Research Question
- Regioselectivity : Pyrazole N-alkylation requires careful control of pH and temperature to avoid by-products .
- Ring-closing metathesis : Not applicable for pyrrolidine-pyrazole systems due to strain; instead, use cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
